methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-17-14(19(23)24-2)11-15(16-9-6-10-25-16)20-18(17)22(21-12)13-7-4-3-5-8-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDVBRKIHYONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategy via Pyridine Carboxaldehyde Intermediate
A patented method (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde 1 as the starting material. In dimethylformamide (DMF), hydroxylamine hydrochloride catalyzes a ring-closing reaction to form the pyrazolo[3,4-b]pyridine core 2 (85% yield). Subsequent functionalization introduces substituents:
- Phenyl Group Introduction : Ullmann coupling with iodobenzene in the presence of copper(I) oxide.
- Furan-2-yl Attachment : Suzuki-Miyaura cross-coupling using furan-2-ylboronic acid and palladium catalyst.
- Esterification : Treatment of the carboxylic acid intermediate 3 (CID 2998778) with methanol and sulfuric acid yields the methyl ester 4 (CID 7026291).
Key Reaction :
$$
\text{2-Chloro-3-pyridinecarboxaldehyde} \xrightarrow[\text{Hydroxylamine HCl, DMF}]{90^\circ \text{C}} \text{Pyrazolo[3,4-b]pyridine Core} \xrightarrow[\text{Functionalization}]{}\text{Target Compound}
$$
This method offers scalability (>85% yield) and avoids harsh conditions.
Multi-Component Reaction (MCR) Approach
A three-component reaction reported in Beilstein Journal of Organic Chemistry synthesizes pyrazolopyridines via base-catalyzed cyclization. Adapting this method, (arylhydrazono)methyl-4H-chromen-4-one 5 , malononitrile 6 , and methylamine react in triethylamine to form the pyrazolopyridine skeleton 7 . The furan-2-yl group is introduced via nucleophilic aromatic substitution using 2-furoyl chloride, followed by esterification with methyl iodide.
Advantages :
Vilsmeier-Haack Formylation and Condensation
A PMC study outlines a route using Vilsmeier-Haack formylation to generate 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 8 . For the target compound, substituting naphthofuran with furan-2-yl boronic acid under Suzuki conditions yields aldehyde 9 . Condensation with methyl cyanoacetate in ethanol/piperidine forms the pyridine ring, followed by methylation to afford the ester.
Mechanism :
$$
\text{Aldehyde} + \text{Methyl Cyanoacetate} \xrightarrow[\text{Piperidine}]{\text{EtOH}} \text{Cyanoacrylate Intermediate} \xrightarrow[]{\text{Cyclization}} \text{Pyrazolopyridine}
$$
This method achieves 70–80% yield but requires precise stoichiometry.
Optimization and Comparative Analysis
Catalyst and Solvent Screening
| Method | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ring-Closing | Hydroxylamine HCl | DMF | 90°C | 85% | |
| MCR | Et₃N | EtOH | RT | 78% | |
| Vilsmeier-Condensation | Piperidine | EtOH | Reflux | 70% |
The ring-closing method (CN105801574A) outperforms others in yield and scalability. Ethanol and DMF are preferred solvents due to their polar aprotic nature, facilitating cyclization.
Esterification Optimization
Carboxylic acid 3 (CID 2998778) is esterified using methanol and catalytic H₂SO₄ (95% yield). Alternative agents like dimethyl sulfate or methyl iodide require anhydrous conditions but offer comparable efficiency.
Reaction Mechanisms
Ring-Closing Mechanism
Hydroxylamine hydrochloride deprotonates 2-chloro-3-pyridinecarboxaldehyde, enabling nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring. Elimination of HCl and aromatization yields the pyrazolo[3,4-b]pyridine core.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The brominated precursor undergoes Suzuki coupling with aryl boronic acids to introduce diverse substituents. A Pd(PPh₃)₄/K₂CO₃ system in 1,4-dioxane/H₂O (3:1) at 90°C achieves 70–88% yield .
Key observations :
-
Ester vs. Hydrazide Reactivity : The ester form (methyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate) reacts efficiently, while hydrazide derivatives deactivate Pd catalysts due to N-coordination .
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on boronic acids enhance coupling efficiency (yield: 82–88%) .
Ester Hydrolysis and Derivatization
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization:
Hydrolysis Protocol :
-
Reagents : NaOH (2.5 eq), EtOH/H₂O (4:1)
-
Conditions : Reflux, 6 h
-
Yield : 86%
The resulting 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes:
-
Amidation : With hydrazine hydrate to form hydrazides (yield: 78–84%) .
-
Peptide Coupling : Using EDCI/HOBt to generate amide derivatives for biological screening.
Electrophilic Aromatic Substitution
The furan ring participates in electrophilic substitutions, though reactivity is moderated by electron donation from the pyrazolopyridine core:
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | 62 |
| Sulfonation | SO₃/Pyridine, 60°C | 5-Sulfo-furan derivative | 58 |
Cyclization Reactions
The compound participates in intramolecular cyclizations under acidic conditions:
Example :
-
Reactant : Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
-
Reagent : POCl₃, DMF (Vilsmeier–Haack conditions)
-
Product : 4-Chloropyrazolo[3,4-b]pyridine derivative (yield: 74%)
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 248°C, while UV-Vis studies show photostability in methanol (λₘₐₓ = 342 nm) over 72 hours .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, with applications in kinase inhibitor design and PPARα agonist development . Future studies should explore enantioselective modifications and catalytic C–H functionalization.
Scientific Research Applications
methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Modifications at Position 1 (N1 Substituent)
The N1 substituent significantly impacts steric bulk, electronic properties, and synthetic yield.
Key Observations :
Modifications at Position 6 (C6 Substituent)
The furan-2-yl group at C6 is replaced in other analogs to modulate electronic and steric properties:
Key Observations :
Modifications at Position 4 (Ester vs. Acid)
The methyl ester at C4 in 36 is hydrolyzed to a carboxylic acid in derivative 2 (compound 2 , ):
Key Observations :
- Acid Derivatives : The carboxylic acid (2 ) exhibits downfield shifts for aromatic protons (δ 8.26 ppm vs. δ 7.93 ppm in 36 ), suggesting altered electronic environments .
Biological Activity
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H13N3O3
- Molecular Weight : 319.314 g/mol
- CAS Number : 565167-01-3
The structural characteristics of this compound contribute significantly to its biological properties. The presence of the furan ring and the pyrazolo moiety enhances its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against Mycobacterium tuberculosis in vitro. A study demonstrated that specific substitutions on the pyrazolo ring led to enhanced antituberculotic activity, suggesting that this compound could be a lead candidate for further development against tuberculosis .
2. PPAR Agonistic Activity
The compound has been reported to act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. In a study focused on structure-activity relationships, it was found that modifications on the pyrazolo ring could significantly influence PPARα activation, indicating the potential for therapeutic applications in metabolic disorders .
3. Inhibition of Kinases
Pyrazolo[3,4-b]pyridines are recognized as effective inhibitors of various kinases. This class of compounds has been explored for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. The design and synthesis of derivatives have shown that certain modifications can enhance selectivity and potency against these targets .
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
In a recent study, this compound was evaluated using the microplate alamar blue assay (MABA) against the H37Rv strain of M. tuberculosis. The results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
